molecular formula C21H31N3O3 B2686844 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2319856-38-5

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea

Numéro de catalogue B2686844
Numéro CAS: 2319856-38-5
Poids moléculaire: 373.497
Clé InChI: SPNCLYJVILWRGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as XEN907, is a novel compound that has shown potential as a therapeutic agent for the treatment of various neurological disorders. The compound has been developed by Xenon Pharmaceuticals, a biopharmaceutical company that specializes in the discovery and development of innovative therapeutics.

Mécanisme D'action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is not fully understood, but it is believed to act as a selective antagonist of the α3-containing GABAA receptor subtype. This receptor subtype is highly expressed in the brain and has been implicated in the regulation of neuronal excitability and seizure susceptibility. By blocking the activity of this receptor subtype, this compound is thought to reduce neuronal hyperexcitability and prevent the onset of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in plasma. The compound is rapidly absorbed and distributed throughout the body, with high concentrations observed in the brain and other target tissues. This compound has been found to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has several advantages as a research tool, including its high potency and selectivity for the α3-containing GABAA receptor subtype. The compound is also highly soluble in water and other common solvents, making it easy to prepare and administer in laboratory experiments. However, one limitation of this compound is its relatively low affinity for the α3-containing GABAA receptor subtype compared to other GABAA receptor subtypes, which may limit its efficacy in certain experimental settings.

Orientations Futures

There are several potential future directions for the development and application of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea. One area of interest is the use of the compound as a therapeutic agent for the treatment of epilepsy and other neurological disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with epilepsy. Another potential application of this compound is as a research tool for the study of GABAA receptor function and regulation in the brain. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify other potential therapeutic targets for the compound.

Méthodes De Synthèse

The synthesis of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea involves a multi-step process that starts with the preparation of the key intermediate, 8-azabicyclo[3.2.1]octan-3-ol. This intermediate is then reacted with oxan-4-yl isocyanate to form the corresponding carbamate, which is subsequently treated with 4-ethoxyaniline to yield this compound. The overall yield of the synthesis is moderate, but the process has been optimized to ensure high purity and reproducibility.

Applications De Recherche Scientifique

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has been extensively studied in preclinical models of various neurological disorders, including epilepsy, migraine, and neuropathic pain. The compound has been found to be highly effective in reducing seizures and preventing their recurrence in animal models of epilepsy. In addition, this compound has been shown to have potent analgesic effects in models of neuropathic pain and to prevent the development of chronic migraine-like symptoms.

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-20-7-3-15(4-8-20)22-21(25)23-16-13-18-5-6-19(14-16)24(18)17-9-11-26-12-10-17/h3-4,7-8,16-19H,2,5-6,9-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNCLYJVILWRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.